molecular formula C16H18F6IN B14119043 1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide

1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide

Cat. No.: B14119043
M. Wt: 465.21 g/mol
InChI Key: FQAJRSBQSMVKLI-UHFFFAOYSA-M
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Description

1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide is a quaternary ammonium salt that features a quinuclidine core substituted with a benzyl group bearing two trifluoromethyl groups at the 3 and 5 positions

Preparation Methods

The synthesis of 1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with quinuclidine in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the quinuclidine nitrogen, forming the quaternary ammonium salt. The iodide counterion is introduced through a subsequent ion exchange reaction with an iodide salt .

Chemical Reactions Analysis

1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes and receptors. The quaternary ammonium group allows the compound to interact with negatively charged sites on proteins and other biomolecules, potentially modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide can be compared with other quaternary ammonium salts and compounds containing trifluoromethyl groups:

Properties

Molecular Formula

C16H18F6IN

Molecular Weight

465.21 g/mol

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octane;iodide

InChI

InChI=1S/C16H18F6N.HI/c17-15(18,19)13-7-12(8-14(9-13)16(20,21)22)10-23-4-1-11(2-5-23)3-6-23;/h7-9,11H,1-6,10H2;1H/q+1;/p-1

InChI Key

FQAJRSBQSMVKLI-UHFFFAOYSA-M

Canonical SMILES

C1C[N+]2(CCC1CC2)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[I-]

Origin of Product

United States

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